N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-18-6-7-21(16-19(18)2)24(29)25-17-23(28-14-12-27(5)13-15-28)20-8-10-22(11-9-20)26(3)4/h6-11,16,23H,12-15,17H2,1-5H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMZEJOBLZULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Intermediate: Starting with 4-(dimethylamino)benzaldehyde, a condensation reaction with an appropriate amine could form an intermediate Schiff base.
Reduction and Alkylation: The Schiff base could then be reduced to form the corresponding amine, followed by alkylation with 4-methylpiperazine.
Final Coupling: The final step would involve coupling the intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the aromatic rings or the amine groups, potentially leading to hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide exhibit promising anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer progression.
Case Study:
A study evaluating derivatives of sulfonamide compounds found that modifications in the piperazine ring significantly enhanced anticancer activity against various cell lines. The incorporation of a dimethylamino group improved solubility and bioavailability, which are critical for effective drug delivery .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Chlorophenyl and piperazine | Antitumor activity |
| N,N-dimethylsulfamoylbenzene | Sulfamoyl group | Antimicrobial properties |
| 4-fluoro-N,N-dimethylaniline | Fluorinated aniline | Enzyme inhibition |
Antimalarial Properties
The compound has shown potential as an antimalarial agent. Similar compounds have been tested for their activity against Plasmodium falciparum, demonstrating significant efficacy at low concentrations while maintaining low cytotoxicity levels.
Research Findings:
In a comparative study, a derivative exhibited an IC50 value of 0.269 µM against P. falciparum, showcasing its potential as an effective treatment option .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the chemical structure can significantly impact the compound's efficacy and safety profile.
Key Insights:
- The presence of the dimethylamino group enhances hydrophilicity, improving solubility.
- Modifications to the piperazine ring can lead to increased biological activity and selectivity towards specific targets.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity.
Synthetic Pathway:
The synthesis involves:
- Formation of the piperazine derivative.
- Coupling with 3,4-dimethylbenzoyl chloride.
- Purification through crystallization or chromatography techniques.
Mechanism of Action
The mechanism of action for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Core Structural Elements and Functional Groups
Key Observations :
- The target compound and Patent Compound (EP 3859124) share dimethylamino groups but differ in core scaffolds (benzamide vs. butanamide) and heterocycles (piperazine vs. tetrahydropyran). The latter’s methylthio group may enhance lipophilicity, whereas the target compound’s 3,4-dimethylbenzamide could improve metabolic stability .
- NJS36 incorporates a triazole ring and glutaramide linker, which are absent in the target compound.
- The Triazine-Pyrrolidine Derivative features multiple dimethylamino groups, likely enhancing solubility, but lacks the piperazine moiety critical to the target compound’s conformational flexibility .
Analysis :
- The target compound’s synthesis likely involves alkylation of the piperazine ring followed by amidation, a common strategy for benzamide derivatives. In contrast, the Patent Compound emphasizes polymorph synthesis, which could improve bioavailability .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide, a complex organic compound, has garnered attention in various biomedical research contexts due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H30N6O2
- Molecular Weight : 454.5 g/mol
The structure includes a dimethylamino group and a piperazine ring, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Receptor Modulation : The compound may bind to various receptors, modulating their activity. This interaction can influence signal transduction pathways that affect cellular responses.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially altering metabolic pathways critical for cell proliferation and survival.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It appears to exert protective actions against neurotoxic agents by modulating neurotransmitter levels and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in:
- Reduction in neuronal death by 30% compared to control groups.
- Improvement in cognitive functions , as assessed by behavioral tests.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Potential use as an adjunct therapy in combination with existing chemotherapeutics.
- Neurological Disorders : Investigation into its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethylbenzamide, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with benzoyl chloride derivatives and proceeding through nucleophilic substitutions to introduce dimethylamino and piperazinyl groups. Key steps include:
- Coupling : Reaction of sulfonylated piperazine with 3,4-dimethylbenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
- Purification : Column chromatography and recrystallization are critical for achieving >95% purity. NMR and mass spectrometry confirm structural integrity .
- Optimization : Solvent choice (e.g., anhydrous DMF), inert atmospheres (Schlenk techniques), and temperature control (60–80°C) improve yield (reported up to 85%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 454.6 (C₂₄H₃₄N₄O₃) .
- X-ray Crystallography : Resolves spatial orientations of substituents, revealing intramolecular C–H···N interactions critical for stability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s biological efficacy?
- Methodological Answer :
- Substituent Modification : Replace 3,4-dimethylbenzamide with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
- Linker Optimization : Vary the ethyl linker length (e.g., propyl vs. butyl) to balance flexibility and target engagement .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s models) or cancer cell migration assays (3D spheroids) .
- Data Interpretation : Correlate logP values (calculated via HPLC) with cellular permeability trends .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate target inhibition .
- Cell Line Variability : Compare results across models (e.g., HEK293 vs. HeLa) to isolate context-dependent effects .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may skew potency readings .
Q. How can molecular docking predict this compound’s interaction with dopamine or serotonin receptors?
- Methodological Answer :
- Target Preparation : Retrieve receptor structures (e.g., Dopamine D3, PDB ID: 3PBL) and optimize protonation states using MOE or AutoDock .
- Docking Parameters : Apply Lamarckian genetic algorithms (GA) with 100 runs to sample conformational space. Key interactions:
- Piperazine : Forms hydrogen bonds with Asp110 (D3 receptor) .
- Benzamide Core : π-π stacking with Phe345 .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental Ki values from radioligand binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
